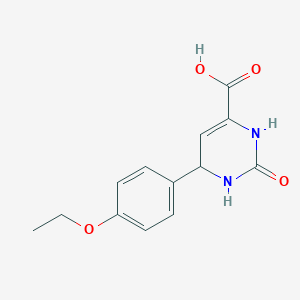

6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Description

6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with a 4-ethoxyphenyl group at position 6 and a carboxylic acid moiety at position 2. Its molecular formula is C₁₃H₁₄N₂O₄ (molecular weight: 278.26 g/mol). The ethoxyphenyl substituent confers moderate lipophilicity, while the carboxylic acid group enhances solubility in polar solvents. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidines, which are common scaffolds in anticancer, antiviral, and anti-inflammatory agents .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-9-5-3-8(4-6-9)10-7-11(12(16)17)15-13(18)14-10/h3-7,10H,2H2,1H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGBEPHREKEDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C=C(NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Condensation with 4-Ethoxybenzaldehyde

The reaction involves 4-ethoxybenzaldehyde, ethyl acetoacetate (or analogous β-ketoesters), and urea under acidic conditions. A representative procedure from Sigma-Aldrich employs hydrochloric acid (HCl) as a catalyst in ethanol at reflux (78°C) for 12–24 hours. The intermediate ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) at 60–80°C.

Key parameters :

- Yield : 45–60% (ester intermediate); 70–85% (hydrolysis to acid).

- Catalysts : HCl, ZnCl₂, or Brønsted acids (e.g., p-toluenesulfonic acid).

- Limitations : Prolonged reaction times and moderate yields due to steric hindrance from the ethoxyphenyl group.

Green Chemistry Synthesis Routes

To address the inefficiencies of classical methods, solvent-free and energy-efficient protocols have been developed.

Microwave-Assisted Synthesis

Adapting methodologies from Jagwani and Joshi, microwave irradiation (300–500 W) accelerates the condensation of 4-ethoxybenzaldehyde, ethyl 3-oxobutanoate, and urea. Reactions complete within 5–15 minutes, achieving yields of 80–90%. The carboxylic acid is obtained via in situ hydrolysis using NaOH under microwave conditions (2–5 minutes).

Advantages :

Mechanochemical Grinding (Mortar-Pestle Method)

Solid-state synthesis via manual grinding of reactants (aldehyde, β-ketoester, urea) with a catalytic amount of citric acid achieves 75–85% yield in 10–30 minutes. This method eliminates solvent use and simplifies purification.

Functional Group Transformations and Post-Modifications

Thiourea-Derived Intermediates

Atwal et al. demonstrated that substituted thioureas (e.g., 2-(4-methoxybenzyl)-2-thiopseudourea hydrochloride) react with unsaturated ketoesters to form tetrahydrothioxopyrimidine intermediates. For the target compound, substituting 4-ethoxybenzaldehyde into this protocol and oxidizing the thione to a ketone (via H₂O₂/AcOH) yields the 2-oxo derivative.

Reaction conditions :

Carboxylic Acid Protection/Deprotection

Ethyl ester protection (e.g., ethyl 6-(4-ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate) is common during synthesis. Hydrolysis to the free acid is achieved using:

- Basic conditions : 2M NaOH, 60°C, 4 hours.

- Acidic conditions : 6M HCl, reflux, 6–8 hours (lower yields due to side reactions).

Analytical Validation and Characterization

Synthetic products are validated using spectroscopic and chromatographic techniques:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Environmental Impact | Scalability |

|---|---|---|---|---|

| Classical Biginelli | 45–60 | 12–24 hours | High (solvent waste) | Moderate |

| Microwave-assisted | 80–90 | 5–15 minutes | Low | High |

| Mechanochemical grinding | 75–85 | 10–30 minutes | Minimal | Laboratory-scale |

| Thiourea-mediated | 65–75 | 6–8 hours | Moderate (toxic byproducts) | Low |

Challenges and Optimization Strategies

- Steric hindrance : The 4-ethoxyphenyl group reduces reactivity in condensation steps. Using excess aldehyde (1.5 eq.) improves yields.

- Acid sensitivity : The carboxylic acid moiety may decarboxylate under harsh conditions. Low-temperature hydrolysis (≤60°C) is recommended.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure acid.

Industrial and Research Applications

The compound’s structure aligns with bioactive pyrimidine derivatives used in:

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with desired properties.

- Enzyme Inhibition: Research indicates that 6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid may act as an enzyme inhibitor. It interacts with specific molecular targets, modulating biochemical pathways by binding to active or allosteric sites on enzymes .

Medicine

- Therapeutic Potential: Studies have explored its anti-inflammatory and anticancer properties. For instance:

Material Science

- Electronic and Optical Properties: The compound has potential applications in developing materials with specific electronic and optical characteristics, contributing to advancements in organic electronics and photonics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 6-(4-Hydroxyphenyl) Analogs

- Example: 6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid Key Difference: The hydroxyl group replaces the ethoxy group. Hydroxyphenyl derivatives (e.g., ethyl 4-(4-hydroxyphenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate) demonstrated notable anticancer activity against MCF-7 breast cancer cells .

(b) 6-(2,4-Dichlorophenyl) Analogs

- Example: 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid Key Difference: Chlorine atoms at positions 2 and 4 on the phenyl ring. Impact: Enhanced lipophilicity and steric bulk, which may improve binding to hydrophobic enzyme pockets. This analog is commercially available (e.g., sc-325636, Santa Cruz Biotechnology) but lacks published biological data .

(c) 6-(4-Methylphenyl) Analogs

- Example : 6-(4-Methylphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

Modifications to the Pyrimidine Core

(a) Additional Oxo Groups

- Example: 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid Key Difference: A second oxo group at position 5.

(b) Methyl or Methoxymethyl Substituents

- Example : t-Butyl-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-tetrahydropyrimidine-5-carboxylate

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Target Compound (4-Ethoxyphenyl) | C₁₃H₁₄N₂O₄ | 278.26 | 1.8 | Moderate |

| 6-(4-Hydroxyphenyl) Analog | C₁₁H₁₀N₂O₄ | 250.21 | 0.9 | High |

| 6-(2,4-Dichlorophenyl) Analog | C₁₁H₈Cl₂N₂O₃ | 287.10 | 2.5 | Low |

| 6-(4-Methylphenyl) Analog | C₁₂H₁₂N₂O₃ | 232.24 | 1.5 | Moderate |

*LogP estimated using fragment-based methods.

Biological Activity

Overview

6-(4-Ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and is characterized by its ethoxyphenyl substituent, which influences its interaction with biological targets.

The synthesis of this compound typically involves the condensation of ethoxybenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction forms an intermediate that cyclizes to yield the desired pyrimidine derivative. The compound's molecular formula is , and it has notable chemical properties that allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes by binding to their active or allosteric sites, which modulates biochemical pathways. For instance, studies have shown that it can inhibit certain proteases and kinases involved in cancer progression.

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines in cell cultures, indicating a potential therapeutic application in inflammatory diseases.

The mechanism of action for this compound involves its binding affinity for various biological macromolecules. It is believed to disrupt normal cellular signaling pathways by inhibiting key enzymes that are crucial for cellular proliferation and survival.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

- Anticancer Study : A study published in Cancer Research evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Enzyme Inhibition Assay : In another study focusing on enzyme inhibition, the compound was tested against a panel of serine proteases. Results showed that it inhibited the activity of thrombin with an IC50 value of 5 µM .

- Inflammation Model : A murine model of inflammation was utilized to assess the anti-inflammatory properties of the compound. Administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic strategies for preparing 6-(4-ethoxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification. For example, similar pyrimidine derivatives are synthesized via Biginelli-like reactions, where substituted aldehydes (e.g., 4-ethoxybenzaldehyde), β-ketoesters, and urea/thiourea derivatives undergo acid-catalyzed cyclocondensation . Reaction conditions often require solvents like ethanol or dichloromethane and catalysts such as HCl or Lewis acids. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, are critical for obtaining the target compound .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Key techniques include:

- NMR spectroscopy : To confirm the substitution pattern of the ethoxyphenyl group and pyrimidine ring protons .

- X-ray crystallography : For resolving stereochemistry and hydrogen-bonding networks, as demonstrated in related tetrahydropyrimidine carboxylates .

- FT-IR and Raman spectroscopy : To identify functional groups like carbonyl (C=O) and carboxylic acid (COOH) moieties .

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

- Enzyme inhibition studies : Testing against kinases, proteases, or other therapeutic targets using fluorogenic or chromogenic substrates .

- Antimicrobial susceptibility testing : Disk diffusion or microdilution methods to assess activity against bacterial/fungal strains .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines to screen for antitumor potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT) and experimental spectral data for this compound?

Discrepancies often arise in vibrational frequencies or electronic transitions. For example, DFT calculations (B3LYP/6-31G(d’) basis set) may predict C=O stretching modes at slightly higher wavenumbers than observed experimentally due to solvent effects or crystal packing. To address this:

- Compare gas-phase DFT results with experimental solid-state IR/Raman data, noting environmental influences .

- Use potential energy distribution (PED) analysis to assign vibrational modes accurately .

- Validate computational models with experimental X-ray crystallographic data for geometric parameters .

Q. What strategies optimize the synthetic yield of this compound under scaled-up conditions?

Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid side reactions .

- Catalyst screening : Lewis acids like ZnCl₂ or Ce(SO₄)₂ improve cyclocondensation efficiency .

- Temperature control : Maintaining 60–80°C prevents intermediate decomposition while ensuring complete cyclization .

- Workup protocols : Acidic or basic extraction steps to isolate the carboxylic acid form from ester precursors .

Q. How does modifying the ethoxyphenyl group or pyrimidine ring substituents affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Ethoxy group replacement : Substituting with electron-withdrawing groups (e.g., Cl, CF₃) enhances enzyme inhibition but reduces solubility .

- Pyrimidine ring methylation : Adding methyl groups at C6 improves metabolic stability but may sterically hinder target binding .

- Carboxylic acid derivatization : Ester or amide prodrugs enhance bioavailability but require in vivo hydrolysis for activation .

Methodological Considerations

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger) : To predict binding modes with enzymes like dihydrofolate reductase .

- Molecular dynamics (GROMACS) : For simulating stability of ligand-protein complexes over time .

- QSAR models : To correlate substituent electronic parameters (Hammett σ) with activity data .

Q. How should researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability .

- pH adjustment : Ionize the carboxylic acid group (pH > pKa) to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.